

Confirming the Structure of Isopropyl Valerate by NMR: A Comparative Guide

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Compound of Interest

Compound Name: *Isopropyl valerate*

Cat. No.: *B102743*

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This guide provides a comprehensive comparison of expected and alternative Nuclear Magnetic Resonance (NMR) data for the confirmation of the chemical structure of **isopropyl valerate**. Detailed experimental protocols and visual aids are included to support researchers in their analytical workflows.

Predicted ^1H NMR Spectral Data for Isopropyl Valerate

The ^1H NMR spectrum of **isopropyl valerate** is predicted to exhibit five distinct signals. The chemical shifts are influenced by the electronegativity of the neighboring oxygen atom and the alkyl chain. The predicted data is summarized in Table 1.

Table 1: Predicted ^1H NMR Data for **Isopropyl Valerate**

Signal	Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration
a	CH ₃ (valerate)	0.92	Triplet (t)	3H
b	CH ₂ (valerate, γ)	1.38	Sextet	2H
c	CH ₂ (valerate, β)	1.61	Quintet	2H
d	CH ₂ (valerate, α)	2.20	Triplet (t)	2H
e	CH (isopropyl)	4.95	Septet	1H
f	CH ₃ (isopropyl)	1.22	Doublet (d)	6H

Note: Predicted chemical shifts are based on standard values for similar functional groups. Actual experimental values may vary slightly depending on the solvent and spectrometer frequency.

Comparative ¹H NMR Data of Alternative Esters

To aid in the identification and differentiation of **isopropyl valerate** from similar esters, Table 2 presents a comparison of ¹H NMR data for propyl valerate and isopropyl isovalerate.

Table 2: Comparative ¹H NMR Data for Propyl Valerate and Isopropyl Isovalerate

Compound	Signal Assignment	Chemical Shift (δ , ppm)	Multiplicity	Integration
Propyl Valerate	CH ₃ (valerate)	~0.93	Triplet (t)	3H
CH ₂ (valerate, γ)	~1.39	Sextet	2H	
CH ₂ (valerate, β)	~1.62	Quintet	2H	
CH ₂ (valerate, α)	~2.22	Triplet (t)	2H	
OCH ₂ (propyl)	~3.98	Triplet (t)	2H	
CH ₂ (propyl)	~1.65	Sextet	2H	
CH ₃ (propyl)	~0.94	Triplet (t)	3H	
Isopropyl Isovalerate	CH(CH ₃) ₂ (isovalerate)	~2.08	Septet	1H
CH ₂ (isovalerate)	~2.15	Doublet (d)	2H	
CH(CH ₃) ₂ (isovalerate)	~0.95	Doublet (d)	6H	
OCH (isopropyl)	~4.94	Septet	1H	
CH ₃ (isopropyl)	~1.21	Doublet (d)	6H	

Note: The chemical shifts are approximate and sourced from publicly available spectral data for comparison purposes.

Predicted ¹³C NMR Spectral Data for Isopropyl Valerate

The predicted ¹³C NMR spectrum of **isopropyl valerate** will show six unique carbon signals. The carbonyl carbon is significantly downfield, while the alkyl carbons appear at higher field.

Table 3: Predicted ¹³C NMR Data for **Isopropyl Valerate**

Signal	Assignment	Predicted Chemical Shift (δ , ppm)
1	C=O (ester)	173.5
2	CH (isopropyl)	67.5
3	CH ₂ (valerate, α)	34.2
4	CH ₂ (valerate, β)	27.0
5	CH ₃ (isopropyl)	21.9
6	CH ₂ (valerate, γ)	22.3
7	CH ₃ (valerate)	13.7

Note: Predicted chemical shifts are based on standard values for similar functional groups.

Experimental Protocol: NMR Analysis of Isopropyl Valerate

This protocol outlines the steps for acquiring ^1H and ^{13}C NMR spectra to confirm the structure of an unknown sample suspected to be **isopropyl valerate**.

4.1. Sample Preparation

- Dissolve approximately 5-10 mg of the sample in 0.6-0.8 mL of deuterated chloroform (CDCl_3).
- Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Transfer the solution to a 5 mm NMR tube.

4.2. ^1H NMR Spectroscopy

- Instrument: 400 MHz (or higher) NMR spectrometer.
- Solvent: CDCl_3

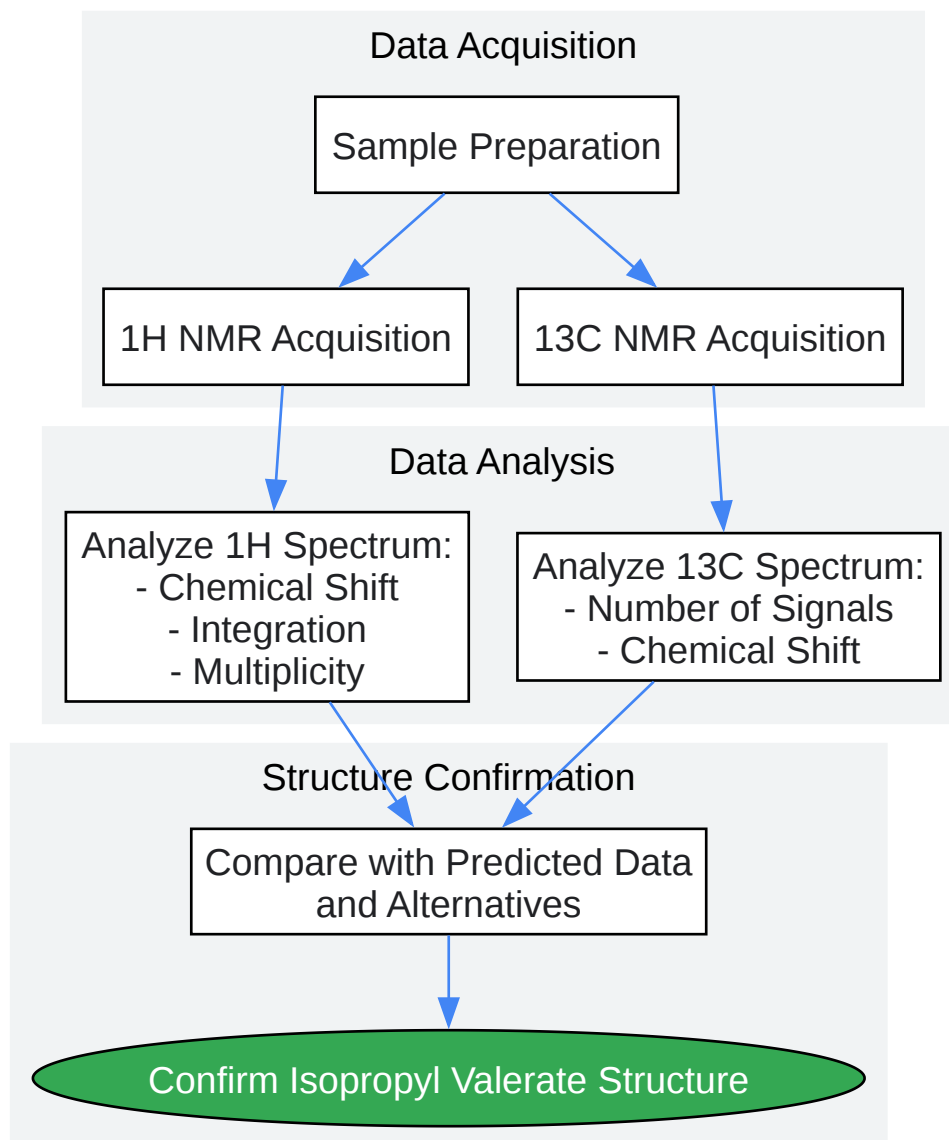
- Temperature: 298 K
- Pulse Program: Standard single-pulse experiment (zg30).
- Number of Scans: 16
- Relaxation Delay: 1.0 s
- Acquisition Time: ~4 s
- Spectral Width: -2 to 12 ppm
- Processing: Apply a 0.3 Hz line broadening exponential window function and Fourier transform. Phase and baseline correct the spectrum. Integrate all signals.

4.3. ^{13}C NMR Spectroscopy

- Instrument: 100 MHz (or higher, corresponding to the ^1H frequency) NMR spectrometer.
- Solvent: CDCl_3
- Temperature: 298 K
- Pulse Program: Proton-decoupled single-pulse experiment (zgpg30).
- Number of Scans: 1024 or more to achieve adequate signal-to-noise.
- Relaxation Delay: 2.0 s
- Acquisition Time: ~1.5 s
- Spectral Width: -10 to 220 ppm
- Processing: Apply a 1-2 Hz line broadening exponential window function and Fourier transform. Phase and baseline correct the spectrum.

Visualizing the Confirmation Workflow

The following diagram illustrates the logical workflow for confirming the structure of **isopropyl valerate** using NMR spectroscopy.



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